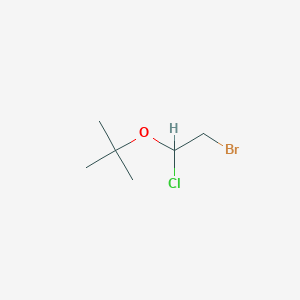
2-(2-Bromo-1-chloroethoxy)-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-1-chloroethoxy)-2-methylpropane is an organic compound characterized by the presence of both bromine and chlorine atoms attached to an ethoxy group, which is further connected to a methylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-1-chloroethoxy)-2-methylpropane typically involves the reaction of 2-methylpropane with 2-bromo-1-chloroethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-1-chloroethoxy)-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms, resulting in simpler hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone, which facilitates the substitution of halogen atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of oxides and other oxygen-containing compounds.
Reduction Reactions: Formation of simpler hydrocarbons and removal of halogen atoms.
Scientific Research Applications
2-(2-Bromo-1-chloroethoxy)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and chlorine atoms into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-1-chloroethoxy)-2-methylpropane involves its interaction with molecular targets through its halogen atoms. The bromine and chlorine atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chloroethane: A simpler compound with similar halogen atoms but a different structure.
2-Bromo-1-chloropropane: Another compound with bromine and chlorine atoms but a different carbon backbone.
Uniqueness
2-(2-Bromo-1-chloroethoxy)-2-methylpropane is unique due to its specific arrangement of halogen atoms and the ethoxy group attached to a methylpropane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
113279-37-1 |
|---|---|
Molecular Formula |
C6H12BrClO |
Molecular Weight |
215.51 g/mol |
IUPAC Name |
2-(2-bromo-1-chloroethoxy)-2-methylpropane |
InChI |
InChI=1S/C6H12BrClO/c1-6(2,3)9-5(8)4-7/h5H,4H2,1-3H3 |
InChI Key |
YZBRPBHSMBUTOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


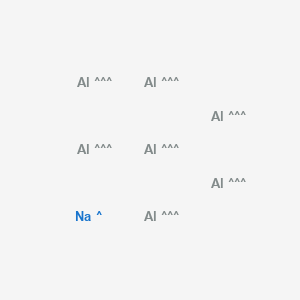
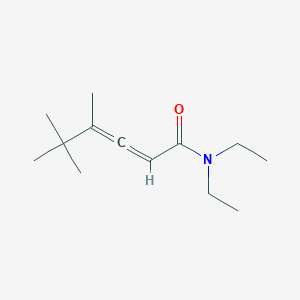

![N-[methoxy-[methyl(nitro)amino]methyl]-N-methylnitramide](/img/structure/B14294590.png)
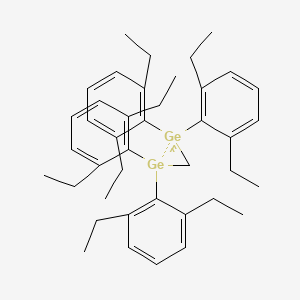



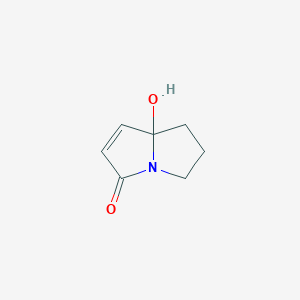
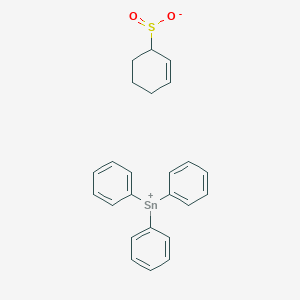
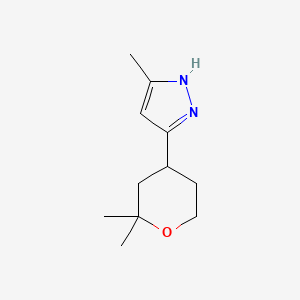
![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)
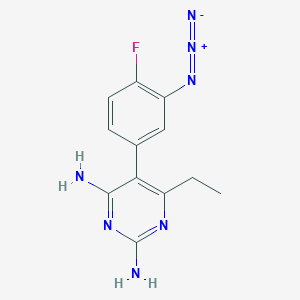
![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
